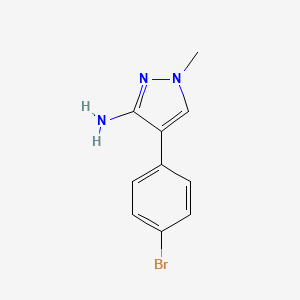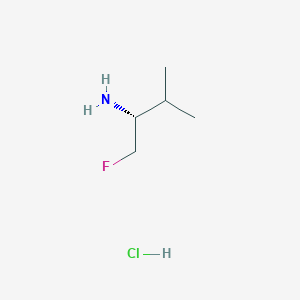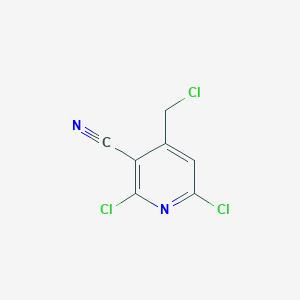
2,6-Dichloro-4-(chloromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms at the 2 and 6 positions, and a chloromethyl group at the 4 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile typically involves the chlorination of 4-methyl nicotinonitrile. The process includes the following steps:
Chlorination: 4-methyl nicotinonitrile is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2 and 6 positions.
Chloromethylation: The resulting 2,6-dichloro-4-methylnicotinonitrile is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(chloromethyl)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine oxides.
Reduction: Products include amines and other reduced derivatives.
科学的研究の応用
2,6-Dichloro-4-(chloromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure but with methyl groups instead of chloromethyl.
2,6-Dichloro-4-methylnicotinonitrile: Lacks the chloromethyl group at the 4 position.
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
2,6-Dichloro-4-(chloromethyl)nicotinonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C7H3Cl3N2 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC名 |
2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl3N2/c8-2-4-1-6(9)12-7(10)5(4)3-11/h1H,2H2 |
InChIキー |
YBDRFHAAMMNXDP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)Cl)C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
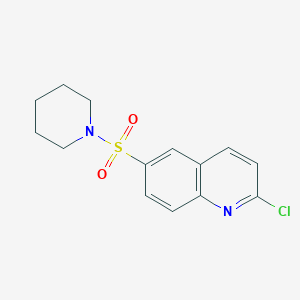
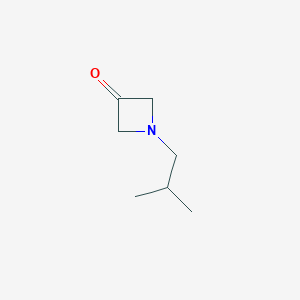
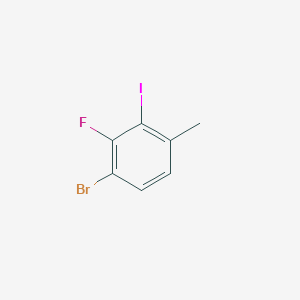
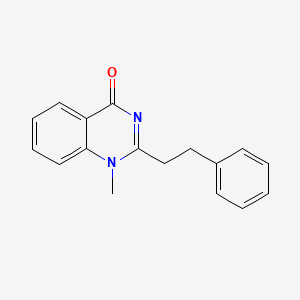
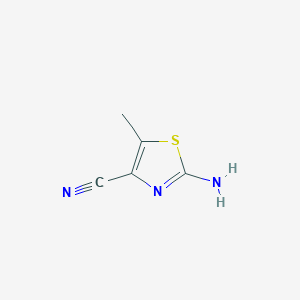
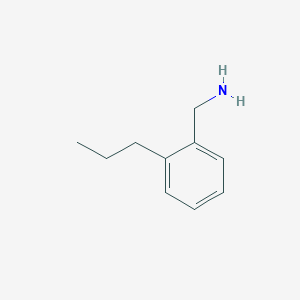

![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
